4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid
CAS No.:
Cat. No.: VC15185688
Molecular Formula: C18H19NO6
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO6 |
|---|---|
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C18H19NO6/c20-16(19-8-2-5-17(21)22)10-24-11-6-7-13-12-3-1-4-14(12)18(23)25-15(13)9-11/h6-7,9H,1-5,8,10H2,(H,19,20)(H,21,22) |
| Standard InChI Key | SBPQEZOTICQLDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCC(=O)O |
Introduction
Molecular and Structural Characteristics
Molecular Formula and Weight
The compound has a molecular formula of C₁₈H₁₉NO₆ and a molecular weight of 345.3 g/mol. Its stoichiometry reflects a balance between aromaticity (from the chromen system) and polarity (from the carboxylic acid and amide groups), which influences solubility and bioavailability.
IUPAC Nomenclature and Structural Features
The IUPAC name, 4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]butanoic acid, systematically describes its structure. Key components include:
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A cyclopenta[c]chromen-4-one core with a ketone group at position 4.
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An ether-linked acetyl group at position 7 of the chromen system.
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A butanoic acid terminus connected via an amide bond.
The canonical SMILES string, C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCC(=O)O, encodes this topology.
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis involves multi-step organic transformations:
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Formation of the cyclopenta[c]chromen-4-one core via intramolecular cyclization of a substituted coumarin precursor.
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Etherification at position 7 using chloroacetyl chloride or bromoacetyl bromide under basic conditions.
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Amide coupling between the acetylated intermediate and 4-aminobutanoic acid using carbodiimide-based reagents (e.g., EDC, DCC).
Reaction Conditions and Yield Optimization
Typical conditions include:
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Cyclization: Catalytic acid (e.g., H₂SO₄) in refluxing ethanol.
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Etherification: K₂CO₃ or NaH in anhydrous DMF at 0–25°C.
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Amide coupling: EDC/HOBt in DCM or THF, room temperature.
Yields remain unreported but are likely moderate (30–50%) due to steric hindrance during amide bond formation.
Comparison with Related Compounds
Structural Analogues and Derivatives
Impact of Substituents on Bioactivity
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